2-Bromo-4-ethylphenol
CAS No.: 64080-15-5
Cat. No.: VC2376620
Molecular Formula: C8H9BrO
Molecular Weight: 201.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64080-15-5 |
|---|---|
| Molecular Formula | C8H9BrO |
| Molecular Weight | 201.06 g/mol |
| IUPAC Name | 2-bromo-4-ethylphenol |
| Standard InChI | InChI=1S/C8H9BrO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3 |
| Standard InChI Key | XAVFMOSJCDSLCQ-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=C(C=C1)O)Br |
| Canonical SMILES | CCC1=CC(=C(C=C1)O)Br |
Introduction
Chemical Identity and Structure
2-Bromo-4-ethylphenol is an organic compound characterized by a phenol ring with bromine substitution at the ortho position (C-2) and an ethyl group at the para position (C-4). This structural arrangement creates a molecule with distinct chemical reactivity and properties.
Basic Identification Information
The compound's fundamental identification parameters are summarized in Table 1:
| Parameter | Information |
|---|---|
| IUPAC Name | 2-bromo-4-ethylphenol |
| CAS Registry Number | 64080-15-5 |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol |
| InChI Key | XAVFMOSJCDSLCQ-UHFFFAOYSA-N |
| SMILES Notation | CCC1=CC(=C(C=C1)O)Br |
These identification parameters are essential for precisely referencing the compound in scientific literature and chemical databases .
Structural Characteristics
The molecular structure of 2-bromo-4-ethylphenol consists of a phenol ring with two key substituents:
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A bromine atom attached at the C-2 position (ortho to the hydroxyl group)
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An ethyl group (C₂H₅) attached at the C-4 position (para to the hydroxyl group)
This substitution pattern influences the compound's reactivity, particularly the electronic distribution across the aromatic ring. The bromine atom, being electron-withdrawing, creates a partial positive charge at the C-2 position, while the electron-donating ethyl group at C-4 provides increased electron density to the ring .
Physical and Chemical Properties
2-Bromo-4-ethylphenol possesses specific physical and chemical characteristics that determine its behavior in various chemical environments and applications.
Physical Properties
The physical properties of 2-Bromo-4-ethylphenol are summarized in Table 2:
| Property | Value |
|---|---|
| Physical State | Liquid or solid (depending on purity and conditions) |
| Color | Not explicitly reported in literature |
| Odor | Likely phenolic (based on similar compounds) |
| Melting Point | Not reported in available literature |
| Boiling Point | Not reported in available literature |
| Solubility | Slightly soluble in water; soluble in organic solvents |
| LogP | 2.71710 (calculated) |
The limited availability of experimental physical property data suggests that further characterization of this compound would be valuable for research purposes .
Chemical Properties
The chemical behavior of 2-bromo-4-ethylphenol is significantly influenced by its functional groups:
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The hydroxyl group (-OH) exhibits acidic properties typical of phenols, allowing for deprotonation and participation in hydrogen bonding.
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The bromine substituent at the ortho position makes the compound susceptible to nucleophilic substitution reactions, particularly under basic conditions.
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The ethyl group provides enhanced electron density to the aromatic ring through an inductive effect, influencing the reactivity at various positions on the ring.
These characteristics make 2-bromo-4-ethylphenol a versatile intermediate in organic synthesis, particularly for constructing more complex molecules through functionalization of either the hydroxyl group or through substitution of the bromine atom .
Synthesis Methods
Several approaches exist for the preparation of 2-bromo-4-ethylphenol, with the most common being the selective bromination of 4-ethylphenol.
Direct Bromination of 4-ethylphenol
The primary synthetic route involves the controlled bromination of 4-ethylphenol. This method relies on the ortho-directing effect of the hydroxyl group in phenols, which facilitates selective bromination at the 2-position:
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The reaction typically employs a bromine source (such as molecular bromine or N-bromosuccinimide)
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The reaction is performed in an appropriate solvent system to control selectivity
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Temperature control is critical to avoid multiple bromination
The selective ortho-bromination of phenols is generally favored due to the directing influence of the hydroxyl group, which activates the ortho and para positions toward electrophilic aromatic substitution. Since the para position is already occupied by the ethyl group in 4-ethylphenol, bromination occurs preferentially at the ortho position.
Analogous Synthetic Methods
The synthesis methodology for 2-bromo-4-ethylphenol likely shares similarities with documented procedures for related compounds such as 2-bromo-4-methylphenol. Based on these analogies, the following process parameters may be applicable:
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Controlled reaction temperature (typically between -5°C and 10°C)
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Use of chlorinated solvents (such as dichloromethane or chloroform)
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Precise molar ratios of bromine to phenol (typically 1.0-1.1:1)
A typical synthetic procedure might involve:
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Dissolving 4-ethylphenol in an appropriate solvent
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Cooling the solution to 0-5°C
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Dropwise addition of a bromine solution while maintaining the temperature
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Aqueous workup to remove hydrogen bromide and isolation through distillation or crystallization
This approach parallels methods described for the synthesis of 2-bromo-4-methylphenol, with adjustments for the different substituent.
Applications and Uses
2-Bromo-4-ethylphenol serves important roles in chemical research and synthesis, particularly as a building block for more complex molecules.
Synthetic Intermediate
The primary application of 2-bromo-4-ethylphenol is as a synthetic intermediate in the preparation of more complex organic compounds. The presence of both a reactive bromine atom and a hydroxyl group provides multiple sites for further functionalization:
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The bromine atom can undergo various metal-catalyzed coupling reactions (Suzuki, Sonogashira, etc.)
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The hydroxyl group can be alkylated, acylated, or used in other transformations
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The combination of these functional groups allows for regioselective synthesis of more complex structures
Pharmaceutical Research
In pharmaceutical research, 2-bromo-4-ethylphenol has potential applications in the synthesis of active pharmaceutical ingredients (APIs) and their precursors. Of particular interest is its use in creating compounds with piperidine moieties, which have demonstrated various pharmacological effects:
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Potential building block for compounds with antitumor properties
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Intermediate in the synthesis of compounds with neuropharmacological effects
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Precursor for compounds with diverse biological activities
For example, 2-bromo-4-ethylphenol can be used in the synthesis of 2-bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride and related compounds, which may possess significant biological activities.
| Hazard Type | Classification |
|---|---|
| Physical Hazards | Not fully characterized in available literature |
| Health Hazards | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation | |
| Environmental Hazards | Not fully characterized in available literature |
These hazard statements indicate that the compound requires appropriate handling procedures to minimize risk .
Comparative Analysis with Related Compounds
Comparing 2-bromo-4-ethylphenol with structurally similar compounds provides insight into how subtle structural differences affect chemical and physical properties.
Comparison with 2-Bromo-4-methylphenol
2-Bromo-4-methylphenol is a closely related compound that differs only in having a methyl group instead of an ethyl group at the para position:
| Property | 2-Bromo-4-ethylphenol | 2-Bromo-4-methylphenol |
|---|---|---|
| Molecular Formula | C₈H₉BrO | C₇H₇BrO |
| Molecular Weight | 201.06 g/mol | 187.04 g/mol |
| CAS Number | 64080-15-5 | 6627-55-0 |
| Physical State | Liquid or solid | Not specified in sources |
| Melting Point | Not reported | Not specified in sources |
| Boiling Point | Not reported | 213-214°C |
| Hazards | H315, H319, H335 | H302, H312, H315, H319, H335 |
The additional carbon in the ethyl group of 2-bromo-4-ethylphenol increases its hydrophobicity compared to the methyl analog, potentially affecting its solubility profile and pharmacokinetic properties when used in biological applications .
Comparison with 2-Amino-6-bromo-4-ethylphenol
2-Amino-6-bromo-4-ethylphenol represents a more extensively substituted variant with both amino and bromo substituents:
| Property | 2-Bromo-4-ethylphenol | 2-Amino-6-bromo-4-ethylphenol |
|---|---|---|
| Molecular Formula | C₈H₉BrO | C₈H₁₀BrNO |
| Molecular Weight | 201.06 g/mol | 216.07 g/mol |
| Position of Bromine | C-2 | C-6 |
| Additional Substituent | None | Amino group at C-2 |
The presence of the amino group in 2-amino-6-bromo-4-ethylphenol significantly alters its electronic properties and reactivity compared to 2-bromo-4-ethylphenol. The amino group is strongly activating and ortho/para-directing in electrophilic aromatic substitution reactions, which would influence the reactivity of the compound in various synthetic applications .
Research Prospects and Future Applications
The unique structural features and reactivity of 2-bromo-4-ethylphenol suggest several promising research directions and potential applications.
Analytical and Spectroscopic Applications
Further research on the spectroscopic properties of 2-bromo-4-ethylphenol could enhance its utility as an analytical standard or reference compound. Detailed characterization of its:
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NMR spectra (¹H and ¹³C)
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Mass spectrometry fragmentation patterns
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IR and UV-Vis absorption profiles
These would be valuable contributions to spectroscopic databases and could aid in the identification and characterization of this compound and its derivatives in complex mixtures.
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